Bictegravir sodium

Übersicht

Beschreibung

Bictegravir Sodium, also known as GS-9883, is a potent inhibitor of HIV-1 integrase . It exhibits potent and selective anti-HIV activity and low cytotoxicity . It has been used in trials studying the treatment of HIV-1 and HIV-2 infection .

Molecular Structure Analysis

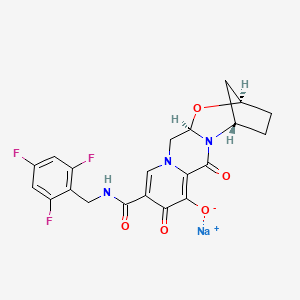

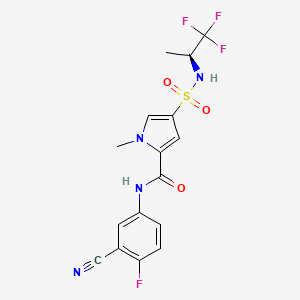

Bictegravir Sodium has a molecular formula of C21H17F3N3NaO5 . The molecular weight is 471.368 . The IUPAC name is sodium (1S,11R,13R)-3,6-dioxo-7- { [ (2,4,6-trifluorophenyl)methyl]carbamoyl}-12-oxa-2,9-diazatetracyclo [11.2.1.0^ {2,11}.0^ {4,9}]hexadeca-4,7-dien-5-olate .Chemical Reactions Analysis

Bictegravir Sodium is a potent inhibitor of HIV-1 integrase . HIV integrase has an important role in viral replication, catalysing two consecutive reactions—3′ processing and strand transfer—that facilitate insertion of the reverse-transcribed viral genome into the host cell genome .Physical And Chemical Properties Analysis

Bictegravir Sodium has a water solubility of 0.0623 mg/mL . The logP values are 2 (ALOGPS) and 1.36 (Chemaxon) . It has a pKa (Strongest Acidic) of 9.81 . The refractivity is 115.99 m3·mol-1 and the polarizability is 40.77 Å^3 .Wissenschaftliche Forschungsanwendungen

Antiviral Activity Against HIV-1 : Bictegravir has shown potent antiviral activity against HIV-1, maintaining efficacy against various HIV-1 variants resistant to other classes of antiretrovirals. It is effective in both T-cell lines and primary human T lymphocytes with high selectivity indices relative to cytotoxicity (Tsiang et al., 2016).

Resistance Profile and Efficacy in Nonhuman Primate Models : Bictegravir has a high genetic barrier to resistance and remains active against HIV and SIV mutants with various resistance-associated mutations. This makes it useful in nonhuman primate models of HIV infection (Hassounah et al., 2017).

Treatment of HIV-1 Infection : In a phase 3 trial, Bictegravir, combined with emtricitabine and tenofovir alafenamide, was non-inferior to dolutegravir with abacavir and lamivudine for initial treatment of HIV-1 infection. It also demonstrated better gastrointestinal tolerability than the comparator regimen (Gallant et al., 2017).

Treatment in HIV-Infected Adolescents and Children : Bictegravir, in combination with emtricitabine and tenofovir alafenamide, is well tolerated and maintains virological suppression in HIV-infected adolescents and children. This supports its use in pediatric populations (Gaur et al., 2021).

Pharmacokinetics and Safety : Bictegravir has a favorable pharmacokinetic profile, supporting once-daily dosing. It is well tolerated, with a safety profile comparable to other INSTIs. Drug-drug interaction studies indicate that BIC's metabolism is influenced by both cytochrome P450 and UGT1A1 pathways (Zhang et al., 2017).

Bictegravir as Monotherapy : In a short-term monotherapy study, bictegravir demonstrated rapid, dose-dependent declines in HIV-1 RNA with no emergent resistance. Its pharmacokinetics indicate rapid absorption and a half-life supportive of once-daily therapy in HIV-infected subjects (Gallant et al., 2017).

Long-Acting Nano-Formulation : A study investigating the HIV prevention potency of a novel long-acting bictegravir nano-formulation demonstrated elevated cellular cytotoxicity concentration and lowers HIV-1 inhibitory concentration, thereby improving the selectivity index. This shows promise for a long-acting bictegravir formulation with sustained drug-release potency (Mandal et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The U.S. FDA has approved a new, expanded indication for Biktarvy® (bictegravir 50 mg/emtricitabine 200 mg/tenofovir alafenamide 25 mg tablets, B/F/TAF) to treat people with HIV who have suppressed viral loads with known or suspected M184V/I resistance, a common form of treatment resistance . This makes Biktarvy the first and only integrase strand transfer inhibitor (INSTI)-based single-tablet regimen that is FDA approved and U.S. Department of Health and Human Services (DHHS) guideline recommended for people who are virally suppressed with M184V/I resistance .

Eigenschaften

IUPAC Name |

sodium;(1S,11R,13R)-3,6-dioxo-7-[(2,4,6-trifluorophenyl)methylcarbamoyl]-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-dien-5-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O5.Na/c22-9-3-14(23)12(15(24)4-9)6-25-20(30)13-7-26-8-16-27(10-1-2-11(5-10)32-16)21(31)17(26)19(29)18(13)28;/h3-4,7,10-11,16,29H,1-2,5-6,8H2,(H,25,30);/q;+1/p-1/t10-,11+,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNFBIVCQMPPJC-FQYDJHLKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1N3C(O2)CN4C=C(C(=O)C(=C4C3=O)[O-])C(=O)NCC5=C(C=C(C=C5F)F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C[C@H]1N3[C@H](O2)CN4C=C(C(=O)C(=C4C3=O)[O-])C(=O)NCC5=C(C=C(C=C5F)F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N3NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027938 | |

| Record name | Bictegravir sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bictegravir sodium | |

CAS RN |

1807988-02-8 | |

| Record name | Bictegravir sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807988028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bictegravir sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BICTEGRAVIR SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L5MP1Y7W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopenta[c]pyrrole-2(1H)-carboxamide, 5-[[2-[(2S,4S)-2-cyano-4-fluoro-1-pyrrolidinyl]-2-oxoethyl]amino]hexahydro-N,N,5-trimethyl-, (3aa,5a,6aa)-, 4-methylbenzenesulfonate (1:1)](/img/structure/B606042.png)

![2-Fluoro-4-(2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazin-3-yl)phenol](/img/structure/B606050.png)

![1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol](/img/structure/B606051.png)

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)